molecular formula C19H21F2NO B374801 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine

Cat. No.: B374801
M. Wt: 317.4g/mol
InChI Key: RKVNCXMGUVAYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine is a useful research compound. Its molecular formula is C19H21F2NO and its molecular weight is 317.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21F2NO

Molecular Weight

317.4g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine

InChI

InChI=1S/C19H21F2NO/c20-17-7-3-15(4-8-17)19(16-5-9-18(21)10-6-16)23-14-13-22-11-1-2-12-22/h3-10,19H,1-2,11-14H2

InChI Key

RKVNCXMGUVAYEF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[Bis(4-fluorophenyl)methoxy]-2-chloroethane (3) (0.92 g, 3.3 mmol) was added to acetonitrile (50 ml) containing potassium carbonate (1.1 g, 8.0 mmol). This was followed by the addition of pyrrolidine (0.51 g, 7.2 mmol). The resulting mixture was then heated to reflux for 72 hours under an atmosphere of nitrogen. At the end of this time, the solution was added to ether (75 ml), washed with water (50 ml) and brine (50 ml). This was then dried over anhydrous magnesium sulfate, filtered and evaporated at reduced pressure to give a clear light yellow oil. The oil was chromatographed on silica gel and eluted with 3:1 ethyl acetate/methanol to afford the desired product (4) (500 mg, 48%) as a clear light yellow oil.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

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